1-[(Cyclohexylmethyl)amino]propan-2-ol
Description
1-[(Cyclohexylmethyl)amino]propan-2-ol is an organic compound with the molecular formula C10H21NO. It is a clear, colorless liquid with a molecular weight of 171.28 g/mol . This compound is known for its versatility and is used in various scientific and industrial applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(cyclohexylmethylamino)propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
InChI Key |
KGKWYIGOZOCLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Cyclohexylmethyl)amino]propan-2-ol typically involves the reaction of cyclohexylmethylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(Cyclohexylmethyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Cyclohexylmethyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic effects and as a building block for pharmaceutical drugs.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[(Cyclohexylmethyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: This compound has a similar structure but lacks the cyclohexylmethyl group.
Isopropanolamine: This compound is another amino alcohol with similar properties and applications.
The uniqueness of 1-[(Cyclohexylmethyl)amino]propan-2-ol lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Biological Activity
1-[(Cyclohexylmethyl)amino]propan-2-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities and mechanisms of action. This article explores the compound's interactions with biological systems, its pharmacological properties, and relevant case studies that illustrate its applications in research and therapy.
Chemical Structure and Properties
1-[(Cyclohexylmethyl)amino]propan-2-ol is characterized by the following molecular formula:
- Molecular Formula : C12H19N
- Molecular Weight : Approximately 179.29 g/mol
The structure includes a cyclohexyl group attached to a propanolamine backbone, which contributes to its biological activity through various interactions with enzymes and receptors.
The biological activity of 1-[(Cyclohexylmethyl)amino]propan-2-ol is primarily attributed to its ability to modulate neurotransmitter systems. It has been reported to interact with:
- Serotonin Receptors : Potentially acting as a selective serotonin reuptake inhibitor (SSRI), influencing mood and cognitive functions.
- Adrenergic Receptors : Modulating adrenergic signaling pathways, which may relate to its therapeutic potential in treating anxiety and mood disorders.
These interactions suggest a multifaceted mechanism of action that could be harnessed for therapeutic applications.
Biological Activity Overview
The compound exhibits various biological activities, as summarized in the following table:
| Biological Activity | Description |
|---|---|
| Neuropharmacological Effects | Potential influence on mood and cognition through serotonin and adrenergic modulation. |
| Antimicrobial Activity | Preliminary studies indicate possible effects against certain bacterial strains. |
| Cytotoxicity | Investigated for effects on tumor cells, particularly in relation to apoptosis. |
| Enzyme Interaction | Modulates activity of specific enzymes involved in neurotransmitter metabolism. |
Study 1: Neuropharmacological Effects
A study investigated the effects of 1-[(Cyclohexylmethyl)amino]propan-2-ol on rodent models exhibiting anxiety-like behaviors. The compound was administered at varying doses, leading to significant reductions in anxiety indicators compared to control groups. This suggests a potential use in treating anxiety disorders.
Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of related compounds showed that derivatives of 1-[(Cyclohexylmethyl)amino]propan-2-ol exhibited activity against Staphylococcus aureus and other pathogens. These findings highlight the compound's potential as an antimicrobial agent.
Study 3: Cytotoxicity in Cancer Cells
In vitro assays demonstrated that certain analogs of 1-[(Cyclohexylmethyl)amino]propan-2-ol induced apoptosis in cancer cell lines. The mechanism was linked to tubulin polymerization inhibition, similar to established chemotherapeutic agents like Taxol.
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